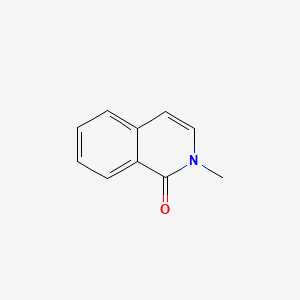

2-甲基异喹啉-1(2H)-酮

描述

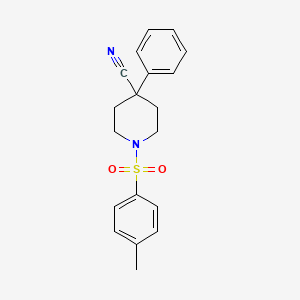

2-Methylisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its structural similarity to natural alkaloids.

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones and related compounds has been the subject of various studies. One approach involves a one-pot synthesis using a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, which yields 1,2-dihydroisoquinolines among other products . Another method utilizes palladium-catalyzed ortho-C-H bond activation and intramolecular addition to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . Additionally, a robust approach for synthesizing 3,4-fused isoquinolin-1(2H)-one analogs has been developed, which involves a cascade process initiated by KOtBu . Moreover, the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione, a related compound, has been achieved through a multistep strategy, including the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate .

Molecular Structure Analysis

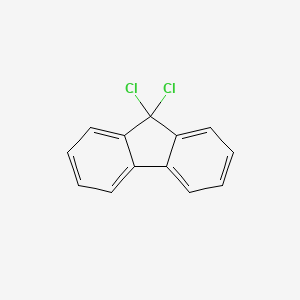

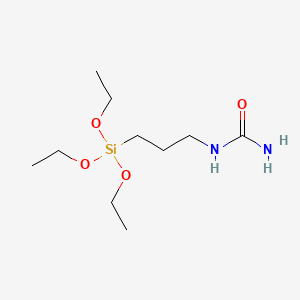

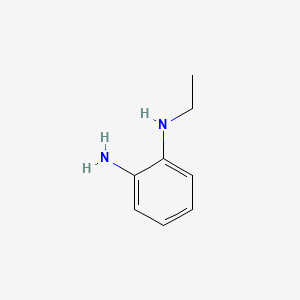

The molecular structure of isoquinolin-1(2H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The 2-methyl group and the 1(2H)-one moiety are key functional groups that influence the chemical behavior of the molecule. The stereochemistry and electronic properties of these compounds can be further analyzed using NMR spectroscopy, as demonstrated in the study of 1-substituted tetrahydroisoquinolines .

Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can undergo various chemical reactions, including recyclization to form 1-chloroisoquinolines and 1-aminoisoquinolines with heterocyclic substituents . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activity. For instance, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been studied for actions at adrenoceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylisoquinolin-1(2H)-one and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The synthesis and oxidation conditions can be optimized to improve the yield and purity of the final product, as seen in the study of 2-methylisoquinoline-1,5,8(2H)-trione . The protonation behavior and pKa values of related compounds have been investigated to understand their behavior at physiological pH .

科学研究应用

合成和化学性质

- 合成优化:通过多步策略,包括与硝酸铈铵氧化(Ali et al., 2020),从前体合成了N-甲基化的2-甲基异喹啉-1,5,8(2H)-三酮。

- 新型异喹啉-1(2H)-酮的合成方法:开发了一种合成新型异喹啉-1(2H)-酮及相关化合物的方法,具有在癌症治疗中的潜在应用(Konovalenko et al., 2020)。

生物和医学应用

- HIV-1治疗:与2-甲基异喹啉-1(2H)-酮相关的2-羟基异喹啉-1,3(2H,4H)-二酮显示出作为HIV-1整合酶和HIV-1逆转录酶核糖核酸酶H功能的抑制剂的潜力(Billamboz et al., 2011)。

衍生物和相关化合物的合成

- 生物碱的合成:提出了一种合成高度取代的异喹啉,包括7-羟基-6-甲氧基-1-甲基异喹啉的新方法(Melzer et al., 2018)。

- 血管舒张活性:合成了新型2-取代-3,4-二氢-1(2H)-异喹啉酮,并显示出血管舒张活性(Zhang, 2010)。

其他应用

- 防腐蚀:与2-甲基异喹啉-1(2H)-酮密切相关的1-甲基异喹啉在盐酸介质中表现出作为轻钢腐蚀抑制剂的效率(Al-Uqaily, 2015)。

- 抗烟草花叶病毒活性:从植物中分离的异喹啉生物碱显示出弱的抗烟草花叶病毒(TMV)活性,表明在植物保护中具有潜在应用(Hu et al., 2020)。

属性

IUPAC Name |

2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMHIKEMDTYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196662 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisoquinolin-1(2H)-one | |

CAS RN |

4594-71-2 | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Isoquinolinone, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) a potentially interesting drug candidate for further development?

A: IS0042 demonstrates promising characteristics as a novel melatoninergic agonist. This compound exhibits selectivity for the type 2 melatonin receptor []. Preclinical studies in rats revealed that IS0042 has moderate clearance, a large volume of distribution, and a long elimination half-life following intravenous administration []. This suggests a potential for sustained duration of action. While its absolute oral bioavailability was found to be relatively low, further investigation into formulation strategies could potentially enhance its bioavailability [].

Q2: Can you describe the metabolic pathway of IS0042 in rats?

A: In vitro studies using rat intestinal and liver microsomes identified the major biotransformation pathways of IS0042 as ether bond cleavage, hydroxylation, and demethylation []. Importantly, the same metabolites observed in vitro were also detected in the blood circulation of rats after oral administration of IS0042 []. This strong correlation between in vitro and in vivo metabolism underscores the predictive value of these preclinical models for understanding IS0042's metabolic fate.

Q3: How does the structure of 2-methylisoquinolin-1(2H)-one derivatives relate to their pharmacological activity?

A: While specific structure-activity relationship (SAR) data for 2-methylisoquinolin-1(2H)-one and its pharmacological activity wasn't explicitly detailed in the provided research, we can look at IS0042 as an example. The presence of a methoxy group at position 7 and a 3-methoxy-benzyloxy group at position 6 of the isoquinolinone core seems to be crucial for its melatoninergic agonist activity and selectivity towards the MT2 receptor []. Further research exploring modifications to the core structure and various substituents would provide a more comprehensive understanding of the SAR and potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)